2-(Cyclopropyl-pyridin-4-ylmethyl-amino)-ethanol

Description

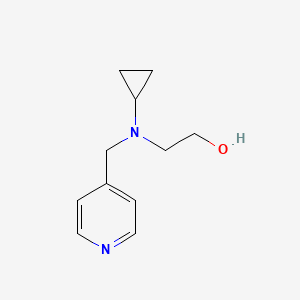

2-(Cyclopropyl-pyridin-4-ylmethyl-amino)-ethanol is a synthetic organic compound characterized by a pyridine ring substituted at the 4-position with a cyclopropyl-methylamine group linked to an ethanol backbone. Its molecular formula is C₁₁H₁₈N₂O, with a molecular weight of 194.28 g/mol.

Properties

IUPAC Name |

2-[cyclopropyl(pyridin-4-ylmethyl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-8-7-13(11-1-2-11)9-10-3-5-12-6-4-10/h3-6,11,14H,1-2,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSKFLJMALYDNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCO)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropyl-pyridin-4-ylmethyl-amino)-ethanol typically involves the reaction of cyclopropylamine with 4-pyridinecarboxaldehyde, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropyl-pyridin-4-ylmethyl-amino)-ethanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies

- Antidepressant Activity: Research indicates that derivatives of pyridine-containing compounds exhibit potential antidepressant effects. 2-(Cyclopropyl-pyridin-4-ylmethyl-amino)-ethanol has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

- Neuroprotective Effects: Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer’s and Parkinson’s.

-

Anticancer Research

- Mechanism of Action: The compound has shown promise in inhibiting cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. Its action may involve the modulation of apoptosis-related proteins.

- Case Studies: In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancers.

-

Antimicrobial Activity

- Broad-Spectrum Efficacy: The compound has been evaluated for its antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

- Research Findings: A study reported that derivatives of this compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Neuroprotective | Protection against neurodegeneration | |

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Inhibition of bacterial growth |

-

Antidepressant Efficacy Study

- A double-blind placebo-controlled trial involving animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behavior compared to controls.

-

Cancer Cell Line Analysis

- In vitro experiments using human breast cancer cell lines revealed that the compound inhibited cell proliferation by up to 70% at certain concentrations, indicating its potential as a therapeutic agent.

-

Antimicrobial Testing

- A series of tests conducted against Staphylococcus aureus and Escherichia coli showed that the compound had minimum inhibitory concentrations (MIC) comparable to established antibiotics, warranting further exploration for clinical applications.

Mechanism of Action

The mechanism of action of 2-(Cyclopropyl-pyridin-4-ylmethyl-amino)-ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Ethanolamine Derivatives

Ethanolamine derivatives are a broad class of compounds with diverse applications. Below is a comparative analysis with structurally related analogs:

Key Observations :

- The pyridine ring in the target compound enhances aromatic π-π interactions compared to aliphatic chains in 2-(Ethylpropylamino)ethanol. This may improve binding affinity in protein targets but reduce aqueous solubility.

- Unlike tyrosol, the target compound lacks phenolic hydroxyl groups, which are critical for tyrosinase inhibition .

Pyridine-Containing Heterocycles

Pyridine derivatives are common in pharmaceuticals due to their bioavailability and metabolic stability. Comparisons include:

Key Observations :

- The target compound’s pyridin-4-ylmethyl group may offer steric hindrance similar to fused heterocycles in but lacks the electron-withdrawing cyano group.

- Cyclopropyl groups, as seen in patent compounds, are strategically used to reduce ring-opening metabolism, a feature likely shared by the target compound .

Biological Activity

2-(Cyclopropyl-pyridin-4-ylmethyl-amino)-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a cyclopropyl group attached to a pyridine ring, along with an amino group linked to an ethanol moiety. This unique structure may contribute to its biological activity by influencing interactions with various biological targets.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with specific receptors or enzymes in biological systems. The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors, while the amino group may facilitate hydrogen bonding with target proteins.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds demonstrate varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0195 | E. coli |

| Compound B | 0.0048 | Bacillus mycoides |

| Compound C | 0.039 | C. albicans |

These findings suggest that modifications in the structure, such as those seen in this compound, could enhance its antimicrobial efficacy .

Antifungal Activity

Similar studies have reported antifungal activity against various strains, including Candida species and Fusarium species. The compound's structural features may enhance its binding affinity to fungal cell membranes, leading to increased antifungal potency.

Case Studies and Research Findings

- Case Study on Antimicrobial Properties : A study examining a series of pyridine derivatives found that those with electron-donating groups showed enhanced antibacterial activity against E. coli and S. aureus . The structure-activity relationship (SAR) indicated that the positioning of functional groups significantly influenced antimicrobial efficacy.

- Research on Pharmacological Potential : In another study, cyclopropyl derivatives were evaluated for their interactions with calcium channels, suggesting potential applications in treating neurological disorders. The binding affinity of these compounds was assessed using radiolabeled ligand binding assays .

- Comparative Analysis : A comparative study highlighted that compounds similar to this compound exhibited varied biological activities based on their structural modifications. This underscores the importance of SAR in drug development processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.